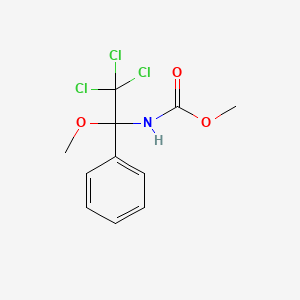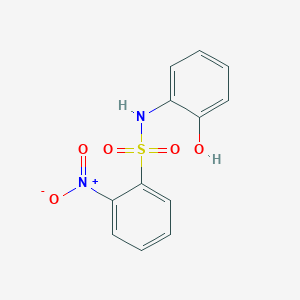![molecular formula C19H27NO9 B3823592 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranose](/img/structure/B3823592.png)
6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranose
Descripción general
Descripción
6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranose, also known as Val-Cit-PAB-hexose, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a linker in drug conjugates, which are used to deliver drugs to specific targets in the body. In
Mecanismo De Acción
The mechanism of action of 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose involves the binding of the compound to specific receptors on the surface of cancer cells. This binding triggers the internalization of the drug conjugate into the cancer cell, where the drug is released and exerts its therapeutic effect. The use of 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose as a linker allows for the selective targeting of cancer cells, while minimizing the toxicity to healthy cells.
Biochemical and Physiological Effects:
6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose has been shown to have minimal toxicity and immunogenicity, making it an ideal linker for drug conjugates. The compound is stable in the bloodstream and is rapidly cleared from the body, minimizing the risk of accumulation and toxicity. In addition, 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose has been shown to enhance the therapeutic effect of drugs by increasing their internalization into cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose is a highly pure and stable compound that can be easily synthesized in the laboratory. Its use as a linker in drug conjugates allows for the targeted delivery of drugs to specific cells, minimizing toxicity to healthy cells. However, the use of 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose in lab experiments can be limited by the availability of specific receptors on the surface of cancer cells. In addition, the development of drug conjugates using 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose can be time-consuming and costly.
Direcciones Futuras
There are several future directions for research on 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose. One area of focus is the development of new drug conjugates that utilize this linker to target other diseases besides cancer. Another area of research is the optimization of drug conjugates to improve their therapeutic effect and minimize toxicity. Finally, the development of new synthesis methods for 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose could potentially improve the efficiency and cost-effectiveness of its use in drug conjugates.
Aplicaciones Científicas De Investigación
6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose is widely used as a linker in drug conjugates, which are designed to deliver drugs to specific targets in the body. This compound is particularly useful in the treatment of cancer, as it allows for the targeted delivery of chemotherapy drugs to cancer cells while minimizing damage to healthy cells. 6-O-{N-[(benzyloxy)carbonyl]valyl}hexopyranosehexose has also been used in the development of vaccines and immunotherapies.
Propiedades
IUPAC Name |
(3,4,5,6-tetrahydroxyoxan-2-yl)methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO9/c1-10(2)13(20-19(26)28-8-11-6-4-3-5-7-11)17(24)27-9-12-14(21)15(22)16(23)18(25)29-12/h3-7,10,12-16,18,21-23,25H,8-9H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROQZMHSBJQYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1C(C(C(C(O1)O)O)O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(1-oxido-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3823516.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone](/img/structure/B3823524.png)
![4-{3-[(1-adamantylcarbonyl)oxy]-2-hydroxypropyl}-4-methylmorpholin-4-ium iodide](/img/structure/B3823531.png)
![ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]alaninate](/img/structure/B3823543.png)
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3823546.png)
![ethyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B3823548.png)
![4,10-dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecan-3-one](/img/structure/B3823553.png)


![N-[2-(1,3-diphenyl-1H-pyrazol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3823566.png)
![4-methoxy-N-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B3823567.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B3823570.png)
![4-[(4-chlorophenyl)thio]-6-methylpyrimidine](/img/structure/B3823573.png)
![7-hydroxy-1-methyl-7,8-dihydro-6H-[1,3]thiazino[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3823581.png)